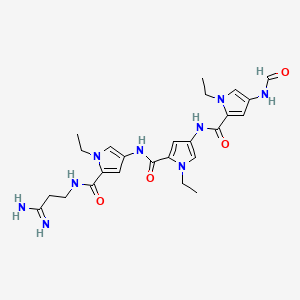
1,2,3-Trihomodistamycin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3-Trihomodistamycin A is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . This compound has garnered significant attention in various fields, including pharmaceuticals, organic synthesis, and materials science, due to its versatile applications and unique properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trihomodistamycin A typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . This reaction is known for its high efficiency, regioselectivity, and mild reaction conditions. The general synthetic route involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize waste and energy consumption, aligning with the principles of green chemistry .
化学反应分析
Types of Reactions
1,2,3-Trihomodistamycin A undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the substituents on the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while reduction may produce reduced forms of the compound .
科学研究应用
1,2,3-Trihomodistamycin A has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Employed in bioconjugation and chemical biology for labeling and tracking biomolecules.
Medicine: Investigated for its potential as an anticancer, antiviral, and antibacterial agent.
Industry: Utilized in materials science for the development of advanced materials with unique properties.
作用机制
The mechanism of action of 1,2,3-Trihomodistamycin A involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, in the case of its anticancer activity, this compound may inhibit the activity of enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis .
相似化合物的比较
1,2,3-Trihomodistamycin A can be compared with other similar compounds, such as:
1,2,3-Triazole: Shares the same triazole core but differs in its substituents and specific applications.
1,2,4-Triazole: Another isomeric form of triazole with different chemical properties and applications.
Imidazole: A structurally related heterocycle with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various applications .
属性
CAS 编号 |
85407-04-1 |
|---|---|
分子式 |
C25H33N9O4 |
分子量 |
523.6 g/mol |
IUPAC 名称 |
N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-ethylpyrrol-3-yl]carbamoyl]-1-ethylpyrrol-3-yl]-1-ethyl-4-formamidopyrrole-2-carboxamide |
InChI |
InChI=1S/C25H33N9O4/c1-4-32-12-16(29-15-35)9-20(32)24(37)31-18-11-21(34(6-3)14-18)25(38)30-17-10-19(33(5-2)13-17)23(36)28-8-7-22(26)27/h9-15H,4-8H2,1-3H3,(H3,26,27)(H,28,36)(H,29,35)(H,30,38)(H,31,37) |
InChI 键 |
GGMQCKNGZWEJLW-UHFFFAOYSA-N |
规范 SMILES |
CCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CC)CC)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















